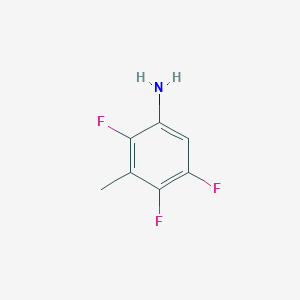
2,4,5-Trifluoro-3-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,5-Trifluoro-3-methylaniline, also known as TFMA, is a chemical compound that belongs to the class of fluoroanilines. It is widely used in scientific research due to its unique properties, including its ability to act as a versatile building block in organic synthesis.
Mecanismo De Acción
The mechanism of action of 2,4,5-Trifluoro-3-methylaniline is not fully understood, but it is believed to act as an inhibitor of various enzymes. It has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that plays a key role in the breakdown of the neurotransmitter acetylcholine. 2,4,5-Trifluoro-3-methylaniline has also been shown to inhibit the activity of monoamine oxidase, which is an enzyme that plays a key role in the metabolism of neurotransmitters such as dopamine, norepinephrine, and serotonin.
Efectos Bioquímicos Y Fisiológicos
2,4,5-Trifluoro-3-methylaniline has been shown to exhibit various biochemical and physiological effects. It has been shown to exhibit potent antifungal activity against various fungi, including Candida albicans, Aspergillus niger, and Trichophyton mentagrophytes. 2,4,5-Trifluoro-3-methylaniline has also been shown to exhibit potent antibacterial activity against various bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,4,5-Trifluoro-3-methylaniline has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields with high purity. It is also a versatile building block in organic synthesis, which makes it an important intermediate in the development of new pharmaceuticals and agrochemicals. However, 2,4,5-Trifluoro-3-methylaniline has some limitations for lab experiments. It is toxic and can be hazardous if not handled properly. It also has limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the use of 2,4,5-Trifluoro-3-methylaniline in scientific research. One direction is the development of new pharmaceuticals and agrochemicals based on 2,4,5-Trifluoro-3-methylaniline and its derivatives. Another direction is the investigation of the mechanism of action of 2,4,5-Trifluoro-3-methylaniline and its derivatives to better understand their biological activities. Additionally, the development of new synthesis methods for 2,4,5-Trifluoro-3-methylaniline and its derivatives could lead to improved yields and purity. Finally, the investigation of the toxicological effects of 2,4,5-Trifluoro-3-methylaniline and its derivatives could lead to the development of safer handling procedures and the identification of potential therapeutic uses.
Aplicaciones Científicas De Investigación
2,4,5-Trifluoro-3-methylaniline has been extensively used in scientific research due to its unique properties. It can act as a versatile building block in organic synthesis, which makes it an important intermediate in the development of new pharmaceuticals and agrochemicals. 2,4,5-Trifluoro-3-methylaniline has also been used as a starting material for the synthesis of various heterocyclic compounds, which have been shown to exhibit potent biological activities.
Propiedades
Número CAS |
119916-26-6 |
|---|---|
Nombre del producto |
2,4,5-Trifluoro-3-methylaniline |
Fórmula molecular |
C7H6F3N |
Peso molecular |
161.12 g/mol |
Nombre IUPAC |
2,4,5-trifluoro-3-methylaniline |
InChI |
InChI=1S/C7H6F3N/c1-3-6(9)4(8)2-5(11)7(3)10/h2H,11H2,1H3 |
Clave InChI |
IQAXTTBBFAQERT-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC(=C1F)F)N)F |
SMILES canónico |
CC1=C(C(=CC(=C1F)F)N)F |
Sinónimos |
Benzenamine, 2,4,5-trifluoro-3-methyl- (9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

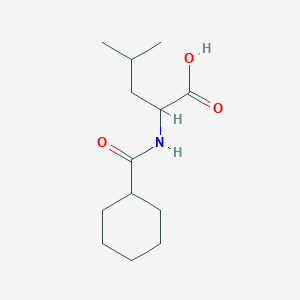
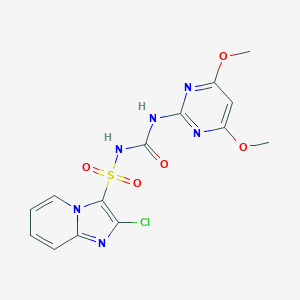
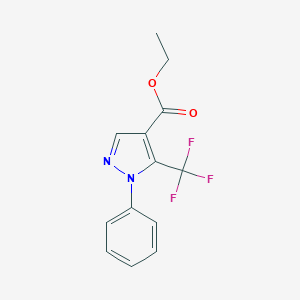
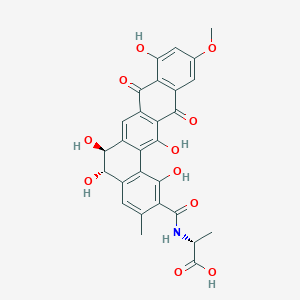
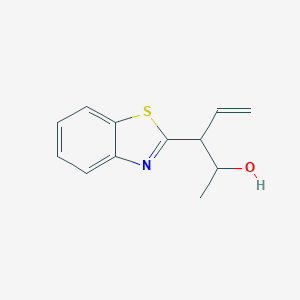
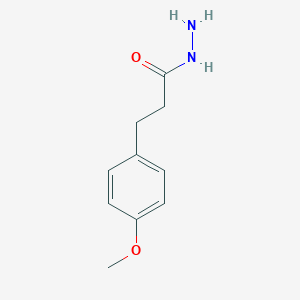
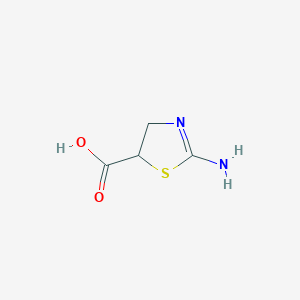
![(1S,2R,7S,9R)-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,7]tridecan-7-ol](/img/structure/B37607.png)
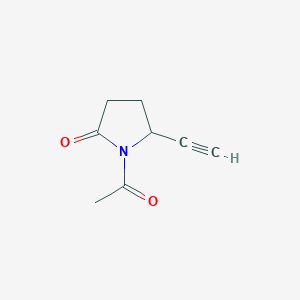
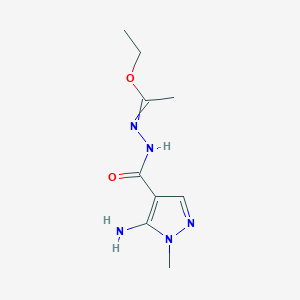
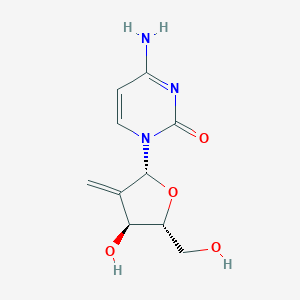
![4,4'-Bis[N-(1-naphthyl)-N-phenylamino]biphenyl](/img/structure/B37616.png)
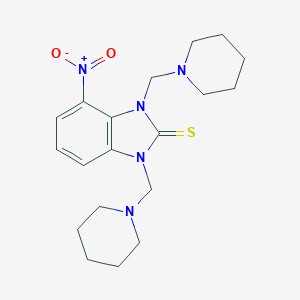
![4-[2-(4-Isopropylbenzamido)ethoxy]benzoic acid](/img/structure/B37622.png)